1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromonaphthalene and cyclopropane-1-carbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, including custom synthesis and sourcing of raw materials.
Chemical Reactions Analysis
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups, such as amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product.
Scientific Research Applications
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The bromonaphthalene moiety and the carbonitrile group play crucial roles in its activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile: This compound has a similar structure but differs in the position of the bromine atom on the naphthalene ring.
1-(5-Bromopyridin-2-YL)cyclopropane-1-carbonitrile: This compound contains a pyridine ring instead of a naphthalene ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C14H10BrN |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(5-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-13-3-1-2-10-8-11(4-5-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2 |
InChI Key |
UILQSCLHVPIOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
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